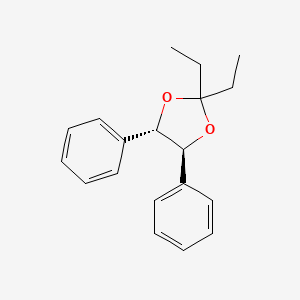

(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane

Beschreibung

(4S,5S)-2,2-Diethyl-4,5-diphenyl-1,3-dioxolan ist eine organische Verbindung, die zur Klasse der Dioxolane gehört. Dioxolane sind fünf-gliedrige cyclische Acetale mit zwei Sauerstoffatomen im Ring. Diese Verbindung zeichnet sich durch ihre beiden Ethylgruppen und zwei Phenylgruppen aus, die am Dioxolanring gebunden sind, wodurch sie zu einem chiralen Molekül mit spezifischer Stereochemie wird.

Eigenschaften

CAS-Nummer |

193077-52-0 |

|---|---|

Molekularformel |

C19H22O2 |

Molekulargewicht |

282.4 g/mol |

IUPAC-Name |

(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane |

InChI |

InChI=1S/C19H22O2/c1-3-19(4-2)20-17(15-11-7-5-8-12-15)18(21-19)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18-/m0/s1 |

InChI-Schlüssel |

QBTZVFNINQOUJQ-ROUUACIJSA-N |

Isomerische SMILES |

CCC1(O[C@H]([C@@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)CC |

Kanonische SMILES |

CCC1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(4S,5S)-2,2-Diethyl-4,5-diphenyl-1,3-dioxolan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Diketone zu bilden.

Reduktion: Reduktionsreaktionen unter Verwendung von Lithiumaluminiumhydrid oder Natriumborhydrid können das Dioxolan in Diole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an den Phenylgruppen auftreten, was zur Bildung von substituierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium, Chromtrioxid in Essigsäure

Reduktion: Lithiumaluminiumhydrid in Ether, Natriumborhydrid in Methanol

Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators

Hauptprodukte

Oxidation: Bildung von Diketonen

Reduktion: Bildung von Diolen

Substitution: Bildung von halogenierten Derivaten

Wissenschaftliche Forschungsanwendungen

(4S,5S)-2,2-Diethyl-4,5-diphenyl-1,3-dioxolan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als chiraler Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als chiraler Ligand in der asymmetrischen Synthese und Katalyse untersucht.

Medizin: Wird auf sein Potenzial für die Medikamentenentwicklung untersucht, insbesondere bei der Synthese von chiralen Pharmazeutika.

Industrie: Wird bei der Produktion von Polymeren und als Stabilisator in verschiedenen chemischen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (4S,5S)-2,2-Diethyl-4,5-diphenyl-1,3-dioxolan beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als chirales Molekül kann es enantioselektive Komplexe mit Enzymen und Rezeptoren bilden, die biochemische Wege beeinflussen. Der Dioxolanring kann Ringöffnungsreaktionen eingehen, was zur Bildung reaktiver Zwischenprodukte führt, die an verschiedenen chemischen Umwandlungen beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions

(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.

Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the dioxolane to diols.

Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products

Oxidation: Formation of diketones

Reduction: Formation of diols

Substitution: Formation of halogenated derivatives

Wissenschaftliche Forschungsanwendungen

(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a chiral ligand in asymmetric synthesis and catalysis.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Wirkmechanismus

The mechanism of action of (4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane involves its interaction with specific molecular targets. As a chiral molecule, it can form enantioselective complexes with enzymes and receptors, influencing biochemical pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(4S,5S)-1,2-Dithian-4,5-diol: Eine weitere chirale Verbindung mit einer ähnlichen Ringstruktur, die jedoch Schwefelatome anstelle von Sauerstoff enthält.

(4S,5S)-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolan: Ein ähnliches Dioxolan mit Methylgruppen anstelle von Ethylgruppen.

Einzigartigkeit

(4S,5S)-2,2-Diethyl-4,5-diphenyl-1,3-dioxolan ist aufgrund seiner spezifischen Stereochemie und dem Vorhandensein von Ethylgruppen, die seine Reaktivität und Interaktion mit anderen Molekülen beeinflussen, einzigartig. Sein chiraler Charakter macht es wertvoll für die asymmetrische Synthese und Katalyse, was es von anderen Dioxolanen unterscheidet.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.